![molecular formula C12H10N4 B2699324 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile CAS No. 854382-08-4](/img/structure/B2699324.png)

2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile

Vue d'ensemble

Description

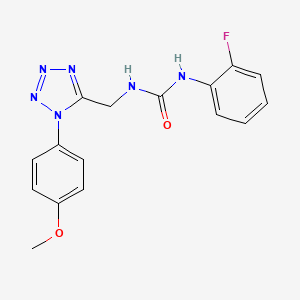

“2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile” is a biochemical used for proteomics research . It has a molecular weight of 210.23 and a molecular formula of C12H10N4 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation:C1=CC(=C(N=C1)NCC2=CC=NC=C2)C#N . This notation provides a way to represent the structure using ASCII strings. Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 210.23 and a molecular formula of C12H10N4 . It’s recommended to be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique

Antimicrobial Activities

Research on pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile, has demonstrated antimicrobial properties. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Behalo, 2008).

Corrosion Inhibition

Pyridine derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties on steel surfaces. These compounds exhibit significant efficiency in protecting metals from corrosion, suggesting applications in industrial maintenance and preservation (Ansari, Quraishi, & Singh, 2015).

Synthetic Methodologies

The synthesis of pyridine-containing molecules, which includes the structure of this compound, has been explored for its versatility in creating compounds with significant pharmacological activities. These activities range from anti-HIV, antimicrobial, to anti-inflammatory effects, indicating the importance of such structures in drug development (Rekunge, Mali, & Chaturbhuj, 2021).

Nonlinear Optical (NLO) Materials

Nicotinonitrile derivatives have been synthesized and identified as a new class of NLO materials, indicating their potential in the development of optical and photonic technologies. The electronic properties inherent in such compounds make them suitable for applications requiring nonlinear optical responses (Raghukumar et al., 2003).

Fluorophore-Based Nicotinonitriles

Innovative nicotinonitrile derivatives incorporating pyrene and/or fluorene moieties have been developed, showing strong blue-green fluorescence emission. These compounds are promising for various applications in materials science, highlighting their utility as environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

Propriétés

IUPAC Name |

2-(pyridin-4-ylmethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10/h1-7H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTLEDCPOAPHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

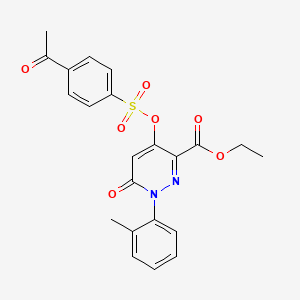

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2699241.png)

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2699247.png)

![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2699255.png)

![2-[(3-chloro-4-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2699258.png)

![Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2699259.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methylphenoxy)cyclohexyl]but-2-enamide](/img/structure/B2699261.png)